molecular formula C14H11F3N4O B8787471 5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine CAS No. 951238-13-4

5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine

Cat. No. B8787471
CAS RN: 951238-13-4
M. Wt: 308.26 g/mol
InChI Key: SXRGNIREDVQNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine is a useful research compound. Its molecular formula is C14H11F3N4O and its molecular weight is 308.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(Trifluoromethyl)-5-methoxy-1H-benzo[D]imidazol-1-YL)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

951238-13-4

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

IUPAC Name

5-[5-methoxy-2-(trifluoromethyl)benzimidazol-1-yl]pyridin-2-amine

InChI

InChI=1S/C14H11F3N4O/c1-22-9-3-4-11-10(6-9)20-13(14(15,16)17)21(11)8-2-5-12(18)19-7-8/h2-7H,1H3,(H2,18,19)

InChI Key

SXRGNIREDVQNBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N2)C(F)(F)F)C3=CN=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2,2-Trifluoro-N-[5-(5-methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-yl]-acetamide (100 mg, 0.25 mmol) in methanol (20 ml) was added K2CO3 (510 mg, 3.69 mmol). The resultant solution was allowed to stir overnight at 65° C. The reaction progress was monitored by LCMS. After completion, the reaction mixture was quenched by adding 30 ml of H2O. The resultant solution was extracted three times with 30 ml of EtOAc and the organic layers were combined and dried over Na2SO4. After removal of the drying reagent and the solvent, the residue was purified by SGC using 1:3 EtOAc/petroleum ether as eluents to provide 80 mg (79%) of 5-(5-Methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-ylamine (gg) as a white solid. 1NMR (400 MHz, CDCl3) δ 8.11 (1H, s), 7.49 (1H, dd, J=2.16 Hz), 7.47 (1H, dd, J=2.16 Hz), 7.33 (1H, dd, J=8.8 Hz), 7.04 (1H, s), 6.69 (1H, dd, J=8.8 Hz), 5.08 (2H, s), 3.87 (3H, s) ppm.
Name
2,2,2-Trifluoro-N-[5-(5-methoxy-2-trifluoromethyl-benzoimidazol-1-yl)-pyridin-2-yl]-acetamide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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